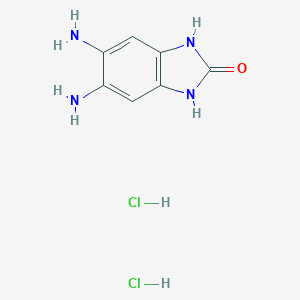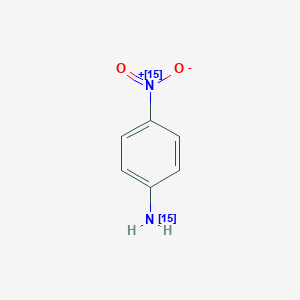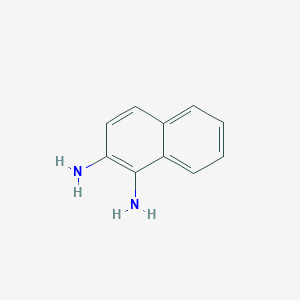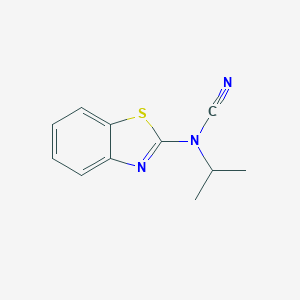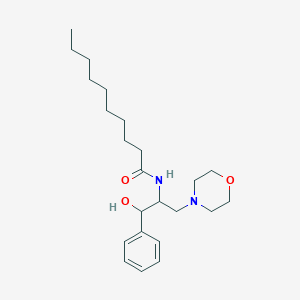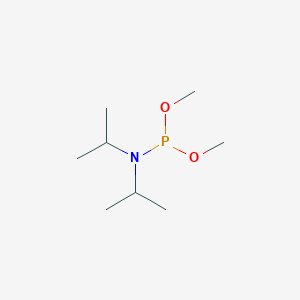
Dimethyl N,N-diisopropylphosphoramidite
Übersicht
Beschreibung
Synthesis Analysis
Dimethyl N,N-diisopropylphosphoramidite is synthesized through the reaction of diisopropylamine with chlorophosphates, leading to the formation of phosphoramidite compounds. These compounds are highly reactive and suitable for oligonucleotide synthesis on solid supports, such as controlled pore glass, making them ideal for automated DNA synthesis due to their stability in solution (Sinha et al., 1984).
Molecular Structure Analysis
The molecular structure of dimethyl N,N-diisopropylphosphoramidite allows for rapid synthesis of homopolymers and copolymers through phosphoramidite coupling steps. This versatility is evidenced in the synthesis of sequence-defined non-natural polyphosphates using iterative phosphoramidite protocols, showcasing the compound's ability to create long encoded sequences with controlled comonomer sequences (Al Ouahabi et al., 2015).
Chemical Reactions and Properties
Dimethyl N,N-diisopropylphosphoramidite undergoes chemical reactions with various nucleophiles in the presence of Et3N, leading to the synthesis of phosphates and thiophosphates. These reactions are influenced by the nature of the nucleophile and the pKa of the aminoalcohol, demonstrating the compound's reactivity and the conditions under which it can be manipulated for desired outcomes (Kochetkov et al., 1998).
Physical Properties Analysis
The physical properties of dimethyl N,N-diisopropylphosphoramidite, such as solubility and stability, make it particularly suited for oligonucleotide synthesis. Its stability in solution supports its use in automated DNA synthesis, where it contributes to the simplification of the deprotection and isolation of the final product, enhancing the efficiency of the synthesis process (Sinha et al., 1984).
Chemical Properties Analysis
The chemical properties of dimethyl N,N-diisopropylphosphoramidite, such as its reactivity with nucleophiles and its role in the formation of phosphodiester bonds, underpin its significance in the field of synthetic chemistry. Its ability to facilitate the synthesis of oligonucleotides through phosphoramidite chemistry has made it a cornerstone in the development of genetic engineering and molecular biology tools (Al Ouahabi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Dimethyl N,N-diisopropylphosphoramidite is a reagent commonly used in the field of organic chemistry . It is particularly used in the synthesis of oligonucleotides , which are short DNA or RNA molecules .
-
Specific Scientific Field : Organic Chemistry, specifically in Oligonucleotide Synthesis .
-
Methods of Application or Experimental Procedures : In the process of oligonucleotide synthesis, the phosphoramidite method is commonly used. This method involves the stepwise addition of nucleotides to a growing chain. Dimethyl N,N-diisopropylphosphoramidite is used as a reagent in this process .
-
Results or Outcomes Obtained : The outcome of this process is the synthesis of oligonucleotides. These molecules can be used in a variety of applications, including genetic testing, research, and forensics .
Safety And Hazards
Dimethyl N,N-diisopropylphosphoramidite may cause skin irritation, serious eye irritation, and respiratory irritation2. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area7. In case of skin contact, it is advised to wash with plenty of water2.
Zukünftige Richtungen
As Dimethyl N,N-diisopropylphosphoramidite is a reagent in the synthesis of oligonucleotides3, future research could focus on exploring its potential applications in the field of molecular biology and genetic engineering. Further studies could also aim to elucidate its mechanism of action and improve the efficiency of its synthesis process.
Eigenschaften
IUPAC Name |
N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUMNSXPAYCKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl N,N-diisopropylphosphoramidite | |
CAS RN |
122194-07-4 | |
| Record name | Dimethyl N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



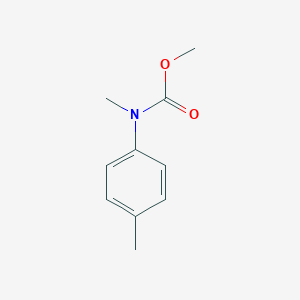
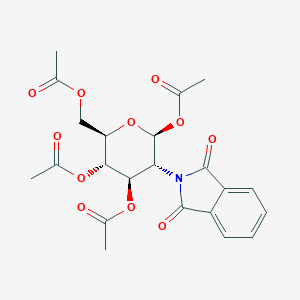

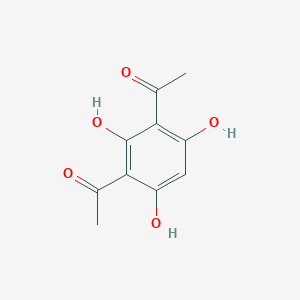
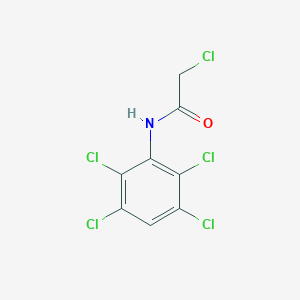
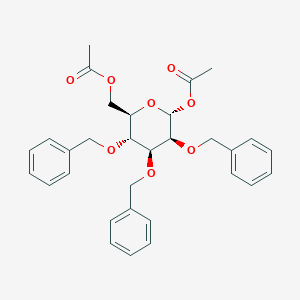
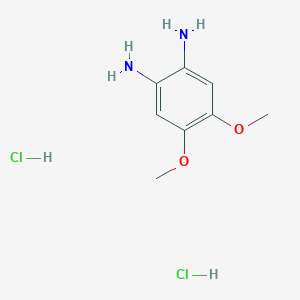
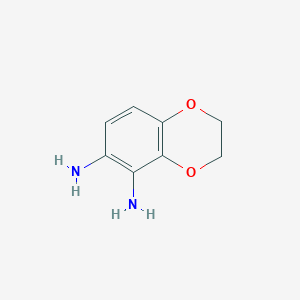
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
